molecular formula C10H19ClO4 B14425536 Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate CAS No. 79749-60-3

Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate

Cat. No.: B14425536
CAS No.: 79749-60-3
M. Wt: 238.71 g/mol
InChI Key: PQPQTSRPIRILSP-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate is an organic compound with the molecular formula C10H19ClO4 It is a derivative of pentanoic acid and features a chloro group, two methoxy groups, and two dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate typically involves the esterification of 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the chloro group.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3,3-dimethylpentanoate: Lacks the methoxy groups, leading to different reactivity and applications.

    Methyl 5,5-dimethoxy-3,3-dimethylpentanoate:

    Methyl 4-chloro-5-methoxy-3,3-dimethylpentanoate: Contains only one methoxy group, resulting in different properties.

Uniqueness

Methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

79749-60-3

Molecular Formula

C10H19ClO4

Molecular Weight

238.71 g/mol

IUPAC Name

methyl 4-chloro-5,5-dimethoxy-3,3-dimethylpentanoate

InChI

InChI=1S/C10H19ClO4/c1-10(2,6-7(12)13-3)8(11)9(14-4)15-5/h8-9H,6H2,1-5H3

InChI Key

PQPQTSRPIRILSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OC)C(C(OC)OC)Cl

Origin of Product

United States

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